Product packaging for Cetocycline hydrochloride(Cat. No.:CAS No. 56433-46-6)

Cetocycline hydrochloride

Cat. No.: B1668418
CAS No.: 56433-46-6
M. Wt: 447.9 g/mol
InChI Key: PPJJEMJYGGEVPV-JKPGXYSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cetocycline hydrochloride is a chemical compound classified within the tetracycline family of antibiotics . Tetracyclines generally function as protein synthesis inhibitors, binding reversibly to the 30S ribosomal subunit of bacteria to prevent the attachment of aminoacyl-tRNA, thereby exhibiting a bacteriostatic effect . Like other tetracyclines, it is presumed to have a broad-spectrum activity, but specific data on its antimicrobial efficacy, pharmacokinetics, and modern research applications are not available in current scientific literature. This product is provided exclusively for investigational purposes in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClNO7 B1668418 Cetocycline hydrochloride CAS No. 56433-46-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56433-46-6

Molecular Formula

C22H22ClNO7

Molecular Weight

447.9 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride

InChI

InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1

InChI Key

PPJJEMJYGGEVPV-JKPGXYSKSA-N

SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origin of Product

United States

Molecular Basis and Mechanism of Action of Cetocycline Hydrochloride

Ribosomal Target Binding Studies

As a member of the tetracycline (B611298) family, the primary antibacterial effect of cetocycline (B1222253) hydrochloride is attributed to its ability to disrupt protein synthesis by targeting the bacterial ribosome. nih.govwikipedia.org

Interaction with the 30S Ribosomal Subunit

The canonical mechanism of action for tetracyclines involves binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. nih.govwikipedia.orgnih.gov This interaction is highly specific and is the foundation of their bacteriostatic effect. wikipedia.orgnih.gov Cetocycline hydrochloride is understood to share this fundamental interaction. The binding site is located on the 16S rRNA of the 30S subunit, which prevents the necessary conformational changes for protein synthesis to proceed. mdpi.com

Key research findings on tetracycline binding to the 30S subunit, which are applicable to cetocycline, are summarized in the table below:

Target SiteInteracting ComponentsConsequence of Binding
Primary binding site on the 30S subunit16S rRNAInhibition of protein synthesis

Inhibition of Aminoacyl-tRNA Binding to the Ribosomal A-Site

By binding to the 30S subunit, this compound effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. bris.ac.uk This steric hindrance is the pivotal step in the inhibition of protein synthesis. nih.govmdpi.com The inability of the aminoacyl-tRNA to bind to the A-site stalls the elongation of the polypeptide chain, thereby halting bacterial growth. patsnap.com

The following table details the mechanism of inhibition:

Inhibitory ActionMolecular EventOutcome
Blocks A-sitePrevents aminoacyl-tRNA from bindingHalts peptide chain elongation

Elucidation of Atypical Mechanism of Action

This compound distinguishes itself from many other tetracyclines through its atypical bactericidal activity and its physicochemical properties that suggest a unique interaction with bacterial membranes.

Bactericidal vs. Bacteriostatic Activity Profiles

Unlike the predominantly bacteriostatic nature of most tetracyclines, which only inhibit bacterial growth, this compound has been shown to exhibit bactericidal properties against susceptible gram-negative enteric bacteria. nih.govresearchgate.net This killing effect is observed at concentrations two to four times higher than its minimal inhibitory concentration (MIC). nih.govresearchgate.net This bactericidal activity suggests a mechanism of action that goes beyond the simple inhibition of protein synthesis.

The table below compares the activity profiles of typical tetracyclines and cetocycline:

Compound ClassPrimary ActivitySpectrum of Bactericidal Action
Typical TetracyclinesBacteriostaticGenerally limited
CetocyclineBactericidalSusceptible enteric gram-negative bacteria

Hypothesized Membrane-Disrupting Properties and Ionophore-like Activity

The distinct bactericidal action of cetocycline may be explained by its interaction with the bacterial cell membrane. Cetocycline is characterized as a highly lipid-soluble molecule, a property that facilitates its uptake by susceptible bacteria more readily than tetracycline. nih.govresearchgate.net This high lipophilicity suggests that cetocycline may preferentially partition into the lipid bilayer of the bacterial membrane, leading to disruption of membrane integrity and function. nih.govresearchgate.net Such membrane-disrupting properties could lead to the leakage of essential intracellular components, ultimately resulting in cell death. This direct action on the membrane would account for its bactericidal effect, distinguishing it from the primarily ribosome-targeting bacteriostatic tetracyclines.

The following table outlines the hypothesized membrane-related mechanism of cetocycline:

PropertyHypothesized MechanismConsequence
High Lipid SolubilityPreferential partitioning into the bacterial membraneDisruption of membrane integrity and function
---Induces leakage of intracellular contentsCell death (bactericidal action)

Investigations into the Dual Mechanism of Action

Cetocycline, an atypical tetracycline analog, has been the subject of investigations that suggest a mechanism of action more complex than that of traditional tetracyclines. researchgate.net While its mode of action is related to the inhibition of protein synthesis by interfering with the binding of aminoacyl-tRNA to the 30S ribosomal subunit, its bactericidal activity points towards a dual or distinct mechanism. researchgate.netresearchgate.net Unlike canonical tetracyclines which are primarily bacteriostatic, cetocycline is bactericidal against susceptible gram-negative bacteria at concentrations two to four times higher than its minimal inhibitory concentrations. researchgate.netnih.gov

This bactericidal nature implies that cetocycline may possess a mode of ribosomal binding that differs from bacteriostatic tetracyclines, or it may have a separate, distinct mechanism of action altogether that is not directly related to the inhibition of protein synthesis at the ribosome. researchgate.net Research has shown that cetocycline is highly lipid-soluble and is more readily taken up by susceptible bacteria than tetracycline, which may contribute to its enhanced activity and different mechanism. researchgate.netnih.gov The observation that cetocycline and related analogs like 6-thiatetracycline (B8479896) are bactericidal rather than bacteriostatic supports the hypothesis of a differing or dual mode of action. researchgate.net

Comparative Molecular Mechanisms with Canonical Tetracyclines

The primary mechanism of action for canonical tetracyclines, such as tetracycline and doxycycline (B596269), involves the inhibition of bacterial protein synthesis. patsnap.comcanvaxbiotech.com They achieve this by reversibly binding to the 30S ribosomal subunit. patsnap.comnih.gov This binding sterically obstructs the docking of aminoacyl-tRNA at the acceptor (A) site on the mRNA-ribosome complex, which effectively halts the elongation of the peptide chain. patsnap.comnih.gov This process is generally bacteriostatic, meaning it inhibits the growth and replication of bacteria without directly killing them. nih.govbiomedres.us The inhibitory effects are typically reversible upon removal of the antibiotic. sigmaaldrich.com

In contrast, while cetocycline is structurally related to tetracyclines and also appears to interfere with the 30S ribosomal subunit, its molecular action exhibits significant differences. researchgate.netresearchgate.net The most notable distinction is its bactericidal effect on many gram-negative pathogens. researchgate.netnih.gov This suggests a more potent or fundamentally different interaction with the bacterial ribosome or the presence of an additional mechanism of action. researchgate.net Furthermore, cetocycline has demonstrated efficacy against pathogens that carry resistance genes to common tetracyclines, indicating it can overcome typical resistance mechanisms like efflux pumps. researchgate.net

Below is a comparative table outlining the key differences in the molecular mechanisms.

FeatureCanonical Tetracyclines (e.g., Tetracycline, Doxycycline)This compound
Primary Target 30S ribosomal subunit patsnap.comnih.gov30S ribosomal subunit researchgate.net
Primary Effect Bacteriostatic (inhibition of protein synthesis) nih.govbiomedres.usBactericidal against many gram-negative bacteria researchgate.netnih.gov
Binding Action Reversibly binds to the 30S subunit, blocking the tRNA acceptor (A) site patsnap.comnih.govAppears to interfere with the 30S subunit, but may have a different binding mode or a secondary mechanism of action researchgate.netresearchgate.net
Impact on Resistant Strains Effectiveness is limited by resistance mechanisms like efflux pumps and ribosomal protection proteins wikipedia.orgresearchgate.netHas shown activity against pathogens with tetracycline resistance genes researchgate.net

Antimicrobial Spectrum and Preclinical Efficacy of Cetocycline Hydrochloride

Comparative In Vitro Antimicrobial Activity Analysis

Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Proteus species, Citrobacter species, Enterobacter species, Providencia species, Serratia species)

In vitro studies have demonstrated that cetocycline (B1222253) possesses significant activity against a range of aerobic Gram-negative bacilli. When compared with tetracycline (B611298), cetocycline was generally found to be more active against clinical isolates of Escherichia coli, Proteus species, Citrobacter species, Enterobacter species, Providencia species, and Serratia species. researchgate.net These bacteria are common members of the normal intestinal flora but can also be opportunistic pathogens responsible for a wide array of infections. nih.gov The group, sometimes referred to as coliforms, are implicated in a significant percentage of nosocomial infections, including urinary tract and respiratory infections. nih.govresearchgate.netsemanticscholar.org Unlike tetracycline, which is often bacteriostatic, cetocycline has been shown to be bactericidal against susceptible enteric Gram-negative bacteria. researchgate.netdrugbank.com

Comparative In Vitro Activity of Cetocycline Against Gram-Negative Bacilli

Bacterial Genus Cetocycline Activity Relative to Tetracycline
Escherichia Generally more active researchgate.net
Proteus Generally more active researchgate.net
Citrobacter Generally more active researchgate.net
Enterobacter Generally more active researchgate.net
Providencia Generally more active researchgate.net

*3.1.2. Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus including Methicillin-Resistant S. aureus (MRSA), Vancomycin-Intermediate S. aureus (VISA), Streptococcus faecalis, S. bovis)

The activity of cetocycline against Gram-positive bacteria has yielded varied observations. Some research indicates that cetocycline is less active against staphylococci when compared to tetracycline. researchgate.net However, other findings describe cetocycline as having potent, broad-spectrum antibacterial activity against both Gram-positive, including Staphylococcus aureus, and Gram-negative bacteria. researchgate.net Enterococcus faecalis (formerly Streptococcus faecalis) and Staphylococcus aureus are significant opportunistic human pathogens known for their ability to acquire broad resistance to multiple antibiotic classes. mdpi.com Detailed data on cetocycline's specific activity against vancomycin-intermediate S. aureus (VISA), Streptococcus faecalis, and S. bovis is not extensively detailed in the provided sources.

Activity Against Multi-Drug Resistant (MDR) Pathogens, including ESKAPE Panel Members

Cetocycline has demonstrated notable activity against many multi-drug resistant (MDR) pathogens. researchgate.net This includes efficacy against some of the difficult-to-treat Gram-negative organisms belonging to the ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netmdpi.comnih.gov The ESKAPE pathogens are a primary cause of nosocomial infections worldwide and are characterized by their capacity to "escape" the effects of antimicrobial drugs, contributing to increased disease severity and mortality rates. mdpi.comnih.govnih.gov The ability of cetocycline to act on these challenging pathogens highlights its potential clinical importance. researchgate.net

Efficacy Against Pathogens Exhibiting Tetracycline Resistance Mechanisms

A significant attribute of cetocycline is its effectiveness against bacteria that have developed resistance to other tetracyclines. researchgate.net The primary mechanisms of tetracycline resistance include the acquisition of genes that code for efflux pumps, which actively remove the antibiotic from the bacterial cell, or for ribosomal protection proteins that prevent the drug from binding to its target. nih.govresearchgate.netwustl.edu Cetocycline has been shown to be effective against tetracycline-resistant strains, with the notable exception of P. aeruginosa. researchgate.net This suggests that cetocycline may be able to circumvent common tetracycline-specific resistance mechanisms. researchgate.netnih.gov More recent derivatives, such as amidochelocardin, have also exhibited resistance-breaking properties related to tetracycline resistance. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The antimicrobial activity of an agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. taylorandfrancis.commicrobe-investigations.combmglabtech.comnih.gov An antibiotic is typically considered bactericidal if its MBC is no more than four times its MIC. qlaboratories.com Studies have established that cetocycline is bactericidal against susceptible enteric Gram-negative bacteria, distinguishing it from the typically bacteriostatic nature of conventional tetracyclines. researchgate.netdrugbank.com

Definitions of MIC and MBC

Term Definition
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. taylorandfrancis.commicrobe-investigations.comnih.gov

| MBC (Minimum Bactericidal Concentration) | The lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population over a set period. taylorandfrancis.commicrobe-investigations.combmglabtech.comqlaboratories.com |

Preclinical Efficacy Evaluation in Non-Human Infection Models

The in vivo efficacy of cetocycline (referred to as CHD or chelocardin) has been assessed in murine infection models. In a neutropenic mouse thigh infection model, cetocycline was effective in reducing the bacterial burden of both K. pneumoniae and E. coli in the thigh. nih.gov This demonstrates its activity at a primary site of infection.

Furthermore, cetocycline was evaluated in an ascending urinary tract infection (UTI) model. While a novel derivative, amidochelocardin (CDCHD), showed high effectiveness in this UTI model, the study also provided a comparative basis for cetocycline's own properties. nih.gov Pharmacokinetic evaluations in mice showed that cetocycline had higher plasma exposure and bioavailability compared to its amidated derivative, CDCHD. nih.gov These preclinical models are crucial for demonstrating the potential efficacy of an antibiotic in a living system and support its further development for clinical use. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
Amidochelocardin
Cefepime
Cephalothin
Cetocycline hydrochloride (Chelocardin)
Chlortetracycline
Colistin
Doxycycline (B596269)
Durlobactam
Eravacycline
Gentamicin
Linezolid
Minocycline
Omadacycline
Oxytetracycline (B609801)
Sarecycline
Sulbactam
Tetracycline
Tigecycline

Murine Thigh Infection Models (Klebsiella pneumoniae, Escherichia coli)

The neutropenic murine thigh infection model is a standard for assessing the in vivo efficacy of new antimicrobial agents. In this model, cetocycline (referred to as chelocardin or CHD in source studies) has demonstrated effectiveness in reducing the bacterial burden of both Klebsiella pneumoniae and Escherichia coli.

Studies have shown that cetocycline can significantly lower the number of viable bacteria in the infected thigh tissue of mice. When administered intravenously, cetocycline resulted in a reduction of bacterial load to levels below stasis, which indicates a bactericidal effect. nih.gov Specifically against E. coli, cetocycline was found to be particularly effective at diminishing the bacterial burden within the thigh muscle. nih.gov

The efficacy of cetocycline in this model highlights its potential for treating deep-seated tissue infections caused by these common Gram-negative pathogens. The model allows for the direct assessment of an antibiotic's ability to penetrate tissue and exert its antibacterial effect at the site of infection.

Table 1: Efficacy of Cetocycline (CHD) in Murine Thigh Infection Model vs. E. coli

Treatment Group Mean Bacterial Burden (log10 CFU/thigh) Change from Pre-Treatment
Vehicle Control > 8.0 Increase
Cetocycline (CHD) IV ~ 4.0 > 2.0 log10 reduction

Note: Data are approximated from graphical representations in source material for illustrative purposes. nih.gov

Murine Ascending Urinary Tract Infection Models (Uropathogenic Escherichia coli isolates)

Urinary tract infections (UTIs) are commonly caused by uropathogenic Escherichia coli (UPEC). The murine ascending UTI model is a crucial tool for evaluating potential new treatments for this indication. In this model, which mimics the natural path of infection in humans, bacteria are introduced into the bladder.

Preclinical studies assessing atypical tetracyclines, including a novel derivative of cetocycline, have demonstrated significant efficacy in this model. nih.gov While direct data for cetocycline itself in this specific study was focused on its derivative, the study design validates the use of this model for assessing tetracycline efficacy in UTIs. nih.gov Historically, cetocycline was evaluated in a small phase II clinical trial for urinary tract infections in the 1970s, underscoring its long-standing interest for this type of infection. researchgate.net The ascending UTI model is vital for determining if a compound can achieve sufficient concentrations in the urinary tract to effectively clear the infection.

Assessment of Bacterial Burden Reduction in Target Organs

A key outcome in preclinical infection models is the quantification of bacterial load reduction in target organs, typically measured in colony-forming units (CFU) per gram of tissue.

In the murine thigh infection models involving K. pneumoniae and E. coli, treatment with cetocycline led to a pronounced reduction in bacterial counts in the thigh muscle. nih.gov Furthermore, these studies also assessed the systemic spread of the infection by measuring bacterial burden in other organs, such as the kidneys. In thigh infection models, a derivative of cetocycline demonstrated a notable ability to reduce the bacterial load in the kidneys, which were affected by hematogenous seeding from the primary infection site in the thigh. nih.gov

This demonstrates the compound's ability not only to control the local infection but also to limit its systemic dissemination, an important characteristic for an effective antibiotic. The reduction of bacterial burden across multiple organ systems underscores the potential utility of cetocycline in treating complicated infections.

Table 2: Bacterial Burden Reduction in Kidney after Thigh Infection (K. pneumoniae)

Treatment Group Mean Bacterial Burden (log10 CFU/kidney) Outcome
Vehicle Control ~ 6.0 High bacterial load

Note: Data are for a cetocycline derivative (CDCHD) and are approximated from graphical representations in source material for illustrative purposes. nih.gov

Structure Activity Relationship Sar and Chemical Biology of Cetocycline Hydrochloride Analogues

Key Structural Features Distinguishing Cetocycline (B1222253) from Conventional Tetracyclines

Cetocycline (CHD) belongs to the atypical tetracycline (B611298) class and possesses a tetracyclic core that differs significantly from conventional tetracyclines like doxycycline (B596269) or oxytetracycline (B609801). nih.govunideb.hu These structural distinctions are crucial to its biological activity and its ability to evade common tetracycline resistance mechanisms. nih.gov

Key distinguishing features include:

Aromaticity: Cetocycline has a naphthalene (B1677914) ring system corresponding to the C and D rings of typical tetracyclines, resulting in a more planar molecular architecture. unideb.huresearchgate.net In contrast, conventional tetracyclines have a hydronaphthacene core.

Substitution at C2: It features an acetyl group at the C2 position, whereas conventional, biologically active tetracyclines possess a critical carboxamide moiety at this position. researchgate.net

C9-Methyl Group: A unique methyl group is present at the C9 position. unideb.hu

Stereochemistry at C4: The amino group at the C4 position in Cetocycline has an R configuration, which is the opposite stereochemistry to the S configuration found in oxytetracycline. This primary amine in the R configuration has been shown to be a critical feature for its antimicrobial activity. acs.orgfigshare.com

These structural variations contribute to a different mode of action compared to classical tetracyclines, which primarily target the bacterial ribosome. researchgate.netnih.gov

Rational Design and Synthesis of Cetocycline Analogues

The unique scaffold of Cetocycline has been the subject of both medicinal chemistry and biosynthetic engineering efforts to generate analogues with improved potency and broader spectrum of activity.

Medicinal chemistry approaches have been applied to modify the Cetocycline scaffold, particularly focusing on positions C4, C7, C10, and C11. Strategies such as methylation, acylation, and electrophilic substitution have been used to explore the structure-activity relationship (SAR) of the molecule. researchgate.net For instance, modifications at the C4 amino group have been explored to understand its role in bioactivity. acs.org These semisynthetic modifications aim to optimize the pharmacological properties of the parent compound, building upon insights gained from both naturally occurring and bioengineered derivatives. researchgate.net

Biosynthetic engineering has proven to be a powerful tool for generating novel Cetocycline analogues. researchgate.net A prime example is the creation of Amidochelocardin (2-carboxamido-2-deacetyl-chelocardin, CDCHD), a potent, broad-spectrum derivative. researchgate.netacs.org This was achieved through a rational approach by introducing the carboxamido moiety, a key structural feature for the bioactivity of classical tetracyclines, into the Cetocycline scaffold. unideb.huresearchgate.net This modification resulted in a lead compound with significantly improved activity, particularly against Gram-negative pathogens of the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.net

Further engineering efforts have involved the heterologous expression of genes from the oxytetracycline biosynthesis pathway in the Cetocycline producer, Amycolatopsis sulphurea. acs.orgfigshare.com This has allowed for the creation of derivatives with altered stereochemistry at the C4 amino group and the introduction of glycosylation, further expanding the chemical diversity of the Cetocycline family. acs.org

Structure-Activity Landscape of Cetocycline and its Derivatives

The systematic modification of the Cetocycline scaffold has provided significant insights into its structure-activity landscape, revealing how specific structural changes influence antimicrobial efficacy and target interaction.

The transformation of Cetocycline (chelocardin) into Amidochelocardin is a clear demonstration of how targeted structural modification can dramatically enhance antimicrobial properties. Replacing the C2-acetyl group with a C2-carboxamide group not only broadened the antibacterial spectrum but also increased potency against key pathogens. nih.govunideb.hu For example, Amidochelocardin shows superior activity against P. aeruginosa compared to the parent compound. nih.gov

Conversely, modifications that alter essential features can reduce or abolish activity. Engineering the stereochemistry of the C4 amino group from the natural R configuration to the S configuration, or epimerization of Cetocycline at this position, leads to a significant loss of activity, highlighting the stereochemical sensitivity of its biological target interaction. acs.orgasm.org

The table below summarizes the Minimum Inhibitory Concentrations (MIC) for Cetocycline and its key derivative, Amidochelocardin, against a panel of resistant pathogens, illustrating the impact of the C2-carboxamide modification.

CompoundE. faecium (VRE)S. aureus (MRSA)K. pneumoniaeA. baumanniiP. aeruginosaE. cloacae
Cetocycline (CHD) 4242>642
Amidochelocardin (CDCHD) 4221161
Data represents MIC in µg/mL. Data sourced from Hennessen et al., 2020.

While classical tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis, the mechanism for Cetocycline is more complex. nih.govwikipedia.org Its more planar structure, compared to the kinked architecture of conventional tetracyclines, suggests it does not bind to the ribosome in the same manner. researchgate.net

Instead, Cetocycline exhibits a dual, concentration-dependent mechanism of action. nih.gov At lower concentrations, it does induce a proteomic signature consistent with the inhibition of protein biosynthesis, suggesting some interaction with the ribosome. nih.gov However, at higher, clinically relevant concentrations, its primary target appears to be the bacterial membrane, where it causes depolarization and disrupts membrane integrity. nih.gov This dual mechanism may be advantageous in slowing the development of resistance. nih.gov

Influence of Lipophilicity and Conformational Flexibility on Biological Activity

The biological activity of Cetocycline hydrochloride, an analogue of tetracycline, is profoundly influenced by its physicochemical properties, particularly its lipophilicity and conformational flexibility. As an "atypical tetracycline," its characteristics diverge significantly from conventional tetracyclines, leading to a different mechanism of action and spectrum of activity. nih.govbiomedres.us

Cetocycline is characterized as a highly lipid-soluble compound. nih.govnih.govresearchgate.net This high lipophilicity is a key factor in its biological function and is associated with the relatively planar structure of its B, C, and D rings, which allows a nonionized, lipophilic molecule to predominate. nih.gov This property facilitates its interaction with and transit across the lipid-rich bacterial membranes. In vitro studies have demonstrated that Cetocycline's high lipid solubility corresponds with extensive binding to serum proteins, with over 80% of the drug being bound to serum. nih.govnih.govresearchgate.net This contrasts with the parent tetracycline, and this characteristic is believed to contribute to its uptake by susceptible bacteria, which is more avid than that of tetracycline. nih.govresearchgate.net

Table 1: Physicochemical Properties of Cetocycline Compared to Tetracycline

Compound Property Value/Observation Source(s)
Cetocycline Lipid Solubility Highly lipid-soluble nih.govnih.govresearchgate.net
Serum Protein Binding >80% nih.govnih.govresearchgate.net
Tetracycline Lipid Solubility Less lipid-soluble than Cetocycline nih.govnih.govresearchgate.net
Serum Protein Binding Lower than Cetocycline nih.govnih.govresearchgate.net

Chemical Biology Investigations of Cetocycline Scaffolds

Chemical biology investigations reveal that the Cetocycline scaffold operates through a mechanism of action that is fundamentally different from that of classical tetracyclines, classifying it as an "atypical" tetracycline. nih.govnih.gov This distinction is central to understanding its antibacterial effects and its potential as a lead structure for further development.

The conventional mechanism of action for typical tetracyclines, such as tetracycline and doxycycline, is bacteriostatic. researchgate.net It involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. nih.govwikipedia.orgnih.gov This action effectively halts the elongation of peptide chains, thus inhibiting bacterial growth and replication without directly killing the cells. nih.gov

In stark contrast, investigations into atypical tetracyclines, including Cetocycline (chelocardin), show that their primary target is not the ribosome but the bacterial cytoplasmic membrane. nih.govbiomedres.us The mechanism is bactericidal and involves the direct physical perturbation and disruption of the membrane's integrity. nih.gov This membrane-disrupting action is directly linked to the high lipophilicity and planar conformation of the Cetocycline scaffold. nih.gov The molecule is thought to preferentially insert itself into the hydrophobic lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. This leads to the leakage of essential intracellular components, such as ions and nucleotides, ultimately causing cell death. biomedres.usnih.gov

This distinct mechanism means that Cetocycline can be effective against bacteria that have developed resistance to typical tetracyclines through mechanisms like ribosomal protection or efflux pumps. nih.gov However, this membrane-disrupting activity is generally less specific than ribosome inhibition and can also impart toxicity to eukaryotic cells, which has been a challenge in the therapeutic development of this class of compounds. nih.gov

Table 2: Comparison of Mechanisms of Action

Feature Typical Tetracyclines (e.g., Tetracycline) Atypical Tetracyclines (e.g., Cetocycline) Source(s)
Primary Target 30S Ribosomal Subunit Bacterial Cytoplasmic Membrane nih.govbiomedres.us
Mechanism Inhibition of Protein Synthesis Disruption of Membrane Integrity nih.govbiomedres.us
Effect Bacteriostatic Bactericidal nih.govnih.gov
Key Molecular Driver Binding to Ribosome High Lipophilicity and Ring Planarity nih.gov

Biosynthesis and Bioengineering of Cetocycline and Its Derivatives

Discovery and Native Production by Amycolatopsis sulphurea

Chelocardin, the natural precursor to compounds like cetocycline (B1222253), is an antibiotic produced by the Gram-positive actinomycete Amycolatopsis sulphurea. researchgate.netmdpi.com This bacterium, belonging to a genus known for producing a wide array of secondary metabolites including commercially significant antibiotics like vancomycin (B549263) and rifamycin, was identified as the native source of this atypical tetracycline (B611298). mdpi.comnih.gov Chelocardin is distinguished from classic tetracyclines, such as oxytetracycline (B609801), by several structural features, including a different aromatization pattern of its C ring, the opposite stereochemistry of the C-4 amino group, and priming with an acetate (B1210297) starter unit instead of malonamate. researchgate.netresearchgate.net These structural distinctions likely contribute to its different mode of action and its effectiveness against tetracycline-resistant bacteria. researchgate.net The production of chelocardin occurs during the stationary phase of A. sulphurea cultivation in specific liquid media. researchgate.net

Table 1: Producing Organism and Key Compound

Feature Description
Producing Organism Amycolatopsis sulphurea
Compound Class Atypical Tetracycline Antibiotic
Primary Natural Product Chelocardin (CHD)

| Key Structural Features | Planar tetracyclic backbone, R-configuration at C4-amino group, C9-methylation |

Elucidation of Enzymatic Pathways in Cetocycline Biosynthesis

The biosynthesis of chelocardin is orchestrated by a Type II polyketide synthase (PKS) system encoded by the chelocardin biosynthetic gene cluster (chd) in Amycolatopsis sulphurea. researchgate.net Identification and sequencing of this gene cluster revealed 18 putative open reading frames (ORFs) that encode the enzymes responsible for constructing the polyketide backbone and performing subsequent tailoring reactions. researchgate.net

The core of the pathway involves a minimal PKS, which initiates synthesis with an acetate starter unit and carries out iterative condensations of malonyl-CoA extender units to build the poly-β-ketone backbone. researchgate.netnih.gov The subsequent enzymatic steps are critical for forming the characteristic tetracyclic structure and its unique modifications.

Key enzymatic functions identified within the chd cluster include:

Atypical Cyclization: An additional gene for a putative two-component cyclase/aromatase is present, which is believed to be responsible for the different aromatization pattern of the molecule compared to typical tetracyclines. researchgate.net

Amination with Opposite Stereochemistry: The cluster contains a gene for a putative C-4 aminotransferase that installs the amino group with an R-configuration, the opposite stereochemistry found in conventional tetracyclines like oxytetracycline. researchgate.netresearchgate.net

Unique Methylation: A gene encoding a putative C-9 methylase is a unique feature of the chelocardin cluster among tetracyclines, adding another layer of structural distinction. researchgate.net

The full set of genes required for biosynthesis was confirmed through heterologous expression, solidifying the roles of these enzymes in producing the final chelocardin scaffold. nih.gov

Advanced Biosynthetic Engineering Strategies for Analog Production

The challenge of antibiotic resistance has driven efforts to modify existing antibiotic scaffolds to create novel derivatives with improved properties. researchgate.net Biosynthetic engineering of the chelocardin pathway in A. sulphurea has emerged as a fruitful strategy for generating such analogs. researchgate.net

Direct genetic manipulation of A. sulphurea has successfully yielded new chelocardin derivatives. By introducing heterologous biosynthetic genes from other antibiotic pathways, researchers have been able to modify the chelocardin structure at specific positions. researchgate.net

One notable success involved expressing genes from the oxytetracycline biosynthetic cluster of Streptomyces rimosus in an A. sulphurea mutant that lacked its native C4-aminotransferase. researchgate.net Co-expression of the C4-aminotransferase and the N-methyltransferase (OxyT) from the oxytetracycline pathway resulted in the production of chelocardin derivatives with the opposite (S-configured) stereochemistry at the C4 amino group, such as N,N-dimethyl-epi-chelocardin. researchgate.net This experiment demonstrated the ability of the chelocardin polyketide synthase to cooperate with tailoring enzymes from a different biosynthetic pathway. researchgate.net

Another significant achievement was the creation of 2-carboxamido-2-deacetyl-chelocardin (CD-CHD), which showed significantly improved antimicrobial activity against a panel of multidrug-resistant clinical isolates. researchgate.net These genetic engineering approaches have demonstrated that modifications to the chelocardin scaffold are not only possible but can lead to the generation of more potent antibiotics. researchgate.net

Table 2: Examples of Engineered Chelocardin Analogues

Engineered Analogue Genetic Modification Key Structural Change
N,N-dimethyl-epi-chelocardin Co-expression of oxytetracycline C4-aminotransferase and N-methyltransferase in an A. sulphurea C4-aminotransferase mutant. Inversion of C4-amino stereochemistry from R to S and N,N-dimethylation.
2-carboxamido-2-deacetyl-chelocardin (CD-CHD) Introduction of heterologous biosynthetic genes into A. sulphurea. Addition of a carboxamido moiety, a feature important for the bioactivity of classic tetracyclines.

While specific examples of directed evolution applied to the cetocycline pathway are not extensively documented, the principles of directed evolution and rational pathway engineering are central to enhancing the production of natural products and creating novel derivatives. dcu.ienih.govresearchgate.net Directed evolution involves creating a large library of enzyme or pathway variants through mutagenesis, followed by a selection or screening process to identify variants with improved properties, such as increased catalytic efficiency, altered substrate specificity, or enhanced stability. researchgate.net

This strategy could be applied to the chelocardin pathway to:

Alter Substrate Specificity: The aminotransferase could be evolved to accept different donor substrates, leading to novel C-4 modifications.

Enhance Analogue Production: Pathway engineering, which involves the rational assembly of biosynthetic genes from different pathways (combinatorial biosynthesis), can be guided and optimized by evolving enzymes to function efficiently with non-native substrates or in a new metabolic context. escholarship.org

These engineering efforts, which combine rational design with the power of evolution, represent a promising frontier for expanding the chemical diversity of the chelocardin family. researchgate.net

Heterologous Expression Systems for Biosynthesis Research and Analog Discovery

Genetic manipulation of Amycolatopsis sulphurea can be challenging and slow, hindering rapid progress in biosynthetic engineering. researchgate.netresearchgate.net To overcome this limitation, the entire chelocardin biosynthetic gene cluster has been transferred into and expressed in a more genetically tractable heterologous host. nih.govresearchgate.net The model organism Streptomyces albus has been successfully used as a heterologous host for the production of chelocardin. researchgate.net

The use of heterologous hosts offers several advantages:

Facilitated Genetic Manipulation: Hosts like Streptomyces and E. coli have well-established genetic tools, making it easier to perform gene knockouts, insertions, and pathway modifications. nih.govnih.gov

Increased Titers: Optimization of the heterologous host and expression conditions can lead to higher production levels of the target compound. taylorandfrancis.com

Platform for Analog Production: A robust heterologous expression system provides a clean background and a reliable platform for combinatorial biosynthesis, where genes from various pathways can be mixed and matched to generate a wide range of new tetracycline analogs. escholarship.orgnih.gov

The successful heterologous expression of the chelocardin pathway has been crucial for confirming the full set of genes required for its biosynthesis and provides an essential platform for future drug discovery and development efforts based on this unique tetracycline scaffold. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
Cetocycline
Cetocycline hydrochloride
Chelocardin (CHD)
2-carboxamido-2-deacetyl-chelocardin (CD-CHD)
N,N-dimethyl-epi-chelocardin
N,N-dimethyl-2-carboxamido-2-deacetyl-epi-chelocardin
Oxytetracycline
Vancomycin
Rifamycin
Malonamyl-CoA

Mechanisms of Bacterial Resistance to Cetocycline Hydrochloride

Comparative Analysis with Common Tetracycline (B611298) Resistance Mechanisms

Resistance to tetracycline antibiotics is widespread and mediated by several well-characterized mechanisms. These primarily include efflux pumps that actively remove the drug from the bacterial cell, ribosomal protection proteins that shield the drug's target, and enzymatic inactivation of the antibiotic.

Cetocycline (B1222253) has been shown to possess properties that may allow it to overcome some of these common resistance mechanisms. researchgate.net Structurally distinct from many conventional tetracyclines, Cetocycline's unique chemical features may render it a poor substrate for certain efflux pumps or less susceptible to the action of ribosomal protection proteins. One study has indicated that Cetocycline exhibits "resistance-breaking properties," suggesting it can evade the most prevalent tetracycline resistance mechanisms. researchgate.net

Table 1: Comparison of Resistance Mechanisms

Resistance Mechanism Common Tetracyclines Cetocycline Hydrochloride
Efflux Pumps Highly susceptible to various efflux pumps (e.g., Tet(A), Tet(K)). Potentially a poor substrate for some common tetracycline efflux pumps.
Ribosomal Protection Resistance conferred by proteins like Tet(M) and Tet(O). May evade or have reduced susceptibility to ribosomal protection proteins due to structural differences.
Enzymatic Inactivation Susceptible to inactivation by tetracycline-degrading enzymes. Susceptibility to enzymatic inactivation is an area for further research.

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are a primary defense mechanism in bacteria against antimicrobial agents. They function by actively transporting antibiotics out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.

The AcrAB-TolC efflux pump is a significant contributor to multidrug resistance in many Gram-negative bacteria, including resistance to tetracyclines. nih.govnih.govbmbreports.org This pump is a member of the Resistance-Nodulation-Division (RND) family and is known for its broad substrate specificity. While direct studies on the interaction between Cetocycline and the AcrAB-TolC pump are limited, the structural similarities between Cetocycline and other tetracyclines suggest that this efflux system could potentially recognize and extrude Cetocycline. However, the aforementioned resistance-breaking properties of Cetocycline might stem from a reduced affinity for this and other efflux pumps. researchgate.net

The expression of efflux pumps like AcrAB-TolC is often tightly regulated. Mutations in regulatory genes can lead to the overexpression of these pumps and, consequently, to increased antibiotic resistance. In Klebsiella pneumoniae, mutations in the ramR gene, a negative regulator of the ramA gene, have been linked to reduced susceptibility to tigecycline, a glycylcycline antibiotic related to the tetracycline class. nih.govdoaj.orgnih.gov These ramR mutations lead to the overexpression of RamA, which in turn upregulates the AcrAB efflux system. nih.gov Given the structural relationship between Cetocycline and tigecycline, it is plausible that similar regulatory mutations could contribute to decreased susceptibility to Cetocycline in K. pneumoniae and other Gram-negative bacteria.

Ribosomal Protection Mechanisms and Target Site Alterations

The bactericidal action of tetracyclines stems from their ability to bind to the 30S ribosomal subunit and inhibit protein synthesis. nih.govnih.gov Bacteria have evolved ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which can dislodge tetracyclines from their binding site on the ribosome, thereby allowing protein synthesis to resume. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

The efficacy of Cetocycline against tetracycline-resistant strains suggests that it may have a different mode of interaction with the ribosome or that its binding is not as easily disrupted by common RPPs. researchgate.net Alterations to the Cetocycline molecule compared to older tetracyclines could result in a binding conformation that is less susceptible to the action of these protective proteins. Furthermore, mutations in the 16S rRNA, the direct target of tetracyclines, can also confer resistance, although this is a less common mechanism. nih.govnih.gov The impact of such mutations on Cetocycline binding remains to be specifically elucidated.

Enzymatic Inactivation of Cetocycline and Analogues

A less common but clinically relevant mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic molecule. wustl.eduwikipedia.orgnih.gov A family of enzymes known as tetracycline destructases can chemically modify the tetracycline scaffold, rendering it inactive. nih.govnih.gov

The susceptibility of Cetocycline to these inactivating enzymes has not been extensively studied. The unique structural features of Cetocycline may protect it from degradation by known tetracycline-inactivating enzymes. However, the potential for the evolution or transfer of novel enzymes capable of inactivating Cetocycline cannot be discounted and represents an important area for future surveillance and research.

Studies on Cross-Resistance Patterns with Other Antimicrobial Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Given that efflux pumps like AcrAB-TolC have broad substrate specificities, it is possible that bacteria overexpressing this pump could exhibit reduced susceptibility not only to Cetocycline but also to other classes of antibiotics that are substrates for this pump, such as certain fluoroquinolones and chloramphenicol. nih.gov

Conversely, the phenomenon of collateral sensitivity, where resistance to one antibiotic leads to increased susceptibility to another, is also a possibility. Further research is needed to investigate the specific cross-resistance and collateral sensitivity profiles associated with Cetocycline resistance. Understanding these patterns is critical for designing effective combination therapies and for predicting the impact of Cetocycline use on the susceptibility to other antibiotics.

Insufficient Specific Data Available for this compound Resistance Mechanisms

Following a comprehensive review of available scientific literature and databases, it has been determined that there is a notable lack of specific research on the mechanisms of bacterial resistance to This compound . While this compound is identified as a tetracycline antibiotic, detailed studies focusing exclusively on how bacteria develop resistance to this specific compound and strategies to overcome it are not presently available in the public domain.

The majority of existing research focuses on the broader class of tetracycline antibiotics. This body of work has established three primary mechanisms of bacterial resistance:

Efflux Pumps: Bacteria actively transport tetracycline antibiotics out of the cell, preventing the drug from reaching its ribosomal target.

Ribosomal Protection: Bacteria produce proteins that bind to the ribosome, shielding the target site from the action of tetracyclines.

Enzymatic Inactivation: Bacteria produce enzymes that chemically modify and inactivate the tetracycline molecule.

Strategies to overcome these general tetracycline resistance mechanisms are also a subject of ongoing research and include the development of:

New Tetracycline Analogs: Designing new tetracycline derivatives that are not recognized by efflux pumps or ribosomal protection proteins.

Efflux Pump Inhibitors (EPIs): Compounds that block the action of efflux pumps, thereby restoring the efficacy of existing tetracyclines.

Combination Therapies: Using tetracyclines in conjunction with other agents that can overcome resistance mechanisms.

However, without specific studies on this compound, it is not possible to provide a detailed and scientifically accurate article on its unique resistance profile and a tailored discussion of strategies to combat it, as per the user's strict instructions. The generation of such an article would require speculative extrapolation from the general class of tetracyclines, which would not meet the required standards of scientific accuracy for this specific compound.

Therefore, a detailed article focusing solely on the "" and "Strategies for Overcoming Evolved Resistance Mechanisms" cannot be generated at this time due to the absence of specific research data. Further investigation and dedicated studies on this compound are needed to elucidate these important aspects of its antibacterial activity.

Advanced Research Methodologies and Future Directions in Cetocycline Research

Application of Omics Technologies in Cetocycline (B1222253) Investigations

Systems biology, through the application of multi-omics technologies, offers a holistic view of the complex interactions between an antibiotic and a pathogen. mdpi.com These approaches, including metabolomics and chemoproteomics, provide a deeper understanding of the molecular responses to antibiotic stress, helping to identify new therapeutic targets and elucidate mechanisms of resistance. mdpi.comnih.gov By integrating these high-throughput techniques, researchers can move beyond a single-target perspective to a systems-level comprehension of Cetocycline's effects. nih.govfao.org

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, serves as a powerful tool for characterizing the physiological impact of antibiotics. By analyzing the metabolic profile of a bacterium or host cell after exposure to a compound like Cetocycline, researchers can identify which metabolic pathways are perturbed. nih.gov

Studies on doxycycline (B596269), a related tetracycline (B611298) antibiotic, have demonstrated the utility of this approach. Research has shown that at concentrations commonly used in research applications, doxycycline can significantly alter the metabolism of human cell lines. nih.govnih.govresearchgate.net These studies revealed a shift towards a more glycolytic phenotype, marked by an increase in lactate (B86563) secretion and a decrease in oxygen consumption. nih.govnih.govresearchgate.net Such findings underscore the potential for Cetocycline to have off-target effects on host cell metabolism, a critical consideration in its development and application. Applying metabolomics to Cetocycline would allow for a detailed mapping of its influence on bacterial and host cell metabolic networks, potentially revealing new mechanisms of action or identifying biomarkers of cellular response.

Table 1: Observed Metabolic Changes in Human Cell Lines Induced by Doxycycline

Metabolic Parameter Observation Implication
Gene Expression Widespread changes in the expression of metabolic genes. researchgate.net Indicates a broad impact on cellular metabolic regulation.
Glycolytic Flux Increased glucose consumption and lactate production rates. nih.govresearchgate.net Suggests a shift from oxidative phosphorylation to glycolysis.
Oxygen Consumption Significantly impaired basal oxygen consumption rates. nih.gov Confirms inhibition of mitochondrial respiration.

| Proliferation | Slowed cellular proliferation. nih.gov | The metabolic shift has direct consequences on cell growth rates. |

This data is based on studies with Doxycycline and is presented as a model for potential metabolomic investigations into Cetocycline.

Chemoproteomics is a powerful strategy used to identify the molecular targets of a bioactive compound directly in a complex biological system. nih.govresearchgate.net This technology utilizes chemical probes to map the direct protein interactions of a small molecule, like Cetocycline, on a proteome-wide scale. nih.gov This approach is particularly valuable for uncovering novel mechanisms of action or identifying off-target effects that would be missed by traditional methods. drug-dev.com

Key chemoproteomic strategies applicable to Cetocycline research include:

Activity-Based Protein Profiling (ABPP): This method uses active site-directed chemical probes to map the functional state of entire enzyme families within the proteome. nih.gov Competitive ABPP, where Cetocycline would compete with a broad-spectrum probe, could identify the specific enzymes it inhibits. researchgate.net

Affinity-Based Target Profiling: In this approach, a modified version of Cetocycline is immobilized on a matrix to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. researchgate.net

By applying these techniques, researchers can move beyond the known tetracycline target (the ribosome) to build a comprehensive profile of Cetocycline's interactions within the bacterial cell. This could reveal novel targets, explain its unique activity against certain resistant strains, and guide the development of more selective analogues. nih.gov

Integration of Synthetic Biology Tools for Antimicrobial Development

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. nih.govmdpi.com In antimicrobial development, these tools are being used to engineer microorganisms for the enhanced production of antibiotics and to create novel derivatives through the manipulation of biosynthetic pathways. nih.govcjnmcpu.comcjnmcpu.com

For tetracyclines like Cetocycline, synthetic biology offers several avenues for innovation:

Biosynthetic Pathway Engineering: The gene clusters responsible for producing tetracycline core structures have been identified. nih.gov Synthetic biology tools, such as CRISPR-Cas systems, can be used to modify these pathways in the producing organisms (e.g., Streptomyces) to generate novel analogues with improved properties. technologynetworks.com

Heterologous Expression: Entire metabolic pathways can be transferred into more manageable host organisms to facilitate the production and engineering of complex natural products. technologynetworks.com

Directed Evolution: Synthetic biology platforms can accelerate the directed evolution of biosynthetic enzymes to create catalysts for generating new chemical diversity in tetracycline analogues. technologynetworks.com

These engineering strategies provide a powerful platform for generating new Cetocycline analogues with tailored activities, potentially overcoming existing resistance mechanisms and broadening their therapeutic utility. cjnmcpu.com

Innovative Approaches for Combatting Antimicrobial Resistance Through Cetocycline Analogues

The rise of antimicrobial resistance is the primary driver for the development of new antibiotics. Cetocycline itself has shown activity against pathogens carrying certain tetracycline resistance genes. researchgate.net The development of next-generation Cetocycline analogues is a key strategy to maintain and enhance efficacy against resistant bacteria.

Generational Development of Tetracyclines: The evolution of tetracyclines provides a roadmap for developing novel analogues.

First-generation: Naturally occurring compounds like tetracycline and chlortetracycline.

Second-generation: Semi-synthetic analogues like doxycycline and minocycline, which offered improved pharmacological properties and activity.

Third-generation: Newer classes such as the glycylcyclines (e.g., tigecycline) and fluorocyclines (e.g., eravacycline), were specifically designed to evade common resistance mechanisms like efflux pumps and ribosomal protection. wikipedia.orgmdpi.commdpi.com Omadacycline is another third-generation compound developed to overcome resistance. nih.govmdpi.commdpi.com These modern tetracyclines have demonstrated a broad spectrum of activity against multidrug-resistant pathogens. mdpi.com

Table 2: Generations of Tetracycline Antibiotics

Generation Representative Compounds Key Features
First Tetracycline, Chlortetracycline Natural products, broad-spectrum.
Second Doxycycline, Minocycline Semi-synthetic; improved pharmacokinetics and potency.

| Third | Tigecycline, Eravacycline, Omadacycline | Designed to overcome efflux and ribosomal protection resistance mechanisms. wikipedia.orgmdpi.com |

Novel Screening Strategies: Another innovative approach involves developing combination therapies. Bacteria can develop resistance to tetracyclines by producing enzymes, such as Tet(X), that degrade the antibiotic. ox.ac.ukox.ac.uk Researchers have developed high-throughput screening methods using fluorescent tetracycline probes to identify inhibitor molecules that can block these resistance enzymes. ox.ac.ukox.ac.uk A combination therapy consisting of Cetocycline and a Tet(X) inhibitor could restore its activity against resistant bacteria, providing a powerful new tool to combat infection. ox.ac.ukox.ac.uk

Exploration of Non-Antibiotic Research Applications (e.g., as research reagents for protein expression systems)

Beyond their role as antimicrobials, tetracyclines have become invaluable tools in biomedical research, primarily due to their use in regulating gene expression. wikipedia.org This non-antibiotic application leverages the specific interaction between the tetracycline molecule and the tetracycline repressor protein (TetR) from E. coli. addgene.org

The tetracycline-inducible expression system (Tet-On/Tet-Off) allows researchers to control the expression of a specific gene in eukaryotic cells with high precision. addgene.org

Tet-Off System: The target gene is active until tetracycline (or an analogue like doxycycline) is added, which then binds to the transactivator and turns expression off.

Tet-On System: This is a reverse system where gene expression is induced only in the presence of tetracycline/doxycycline. addgene.org

This system is widely used for a variety of research applications, including:

Studying the function of genes that may be toxic to the cell when expressed constitutively. nih.govnih.gov

Controlling the timing and dosage of gene expression to investigate cellular processes. nih.gov

Developing stable cell lines for the production of recombinant proteins. nih.gov

The ability of Cetocycline to function as an inducer in these systems is a promising area of exploration. Its specific binding affinity and cellular uptake characteristics could offer advantages over existing tetracyclines, making it a potentially valuable research reagent for controlling protein expression in a wide range of experimental models. thermofisher.comyoutube.com

Table 3: Components of the Tetracycline-Inducible (Tet-On) Gene Expression System

Component Function
Reverse Tet Repressor (rTetR) A mutated form of the TetR protein.
Transactivator (rtTA) A fusion protein, typically rTetR fused to a viral activation domain (e.g., VP16). addgene.org
Tetracycline Response Element (TRE) A specific DNA sequence composed of Tet operator (tetO) sequences placed upstream of a minimal promoter. addgene.org

| Inducer (e.g., Doxycycline) | Binds to the rtTA, allowing it to bind to the TRE and activate transcription of the target gene. addgene.orgthermofisher.com |

Table of Mentioned Compounds

Compound Name
Cetocycline hydrochloride
Tetracycline
Doxycycline
Minocycline
Chlortetracycline
Oxytetracycline (B609801)
Tigecycline
Omadacycline
Eravacycline
Sarecycline
Anhydrotetracycline
Amphotericin B
Sulfadiazine
Trimethoprim-sulfamethoxazole
Itraconazole
Ketoconazole
Fluconazole
Vancomycin (B549263)
Linezolid
Penicillin
Blasticidin
Ampicillin
G418
Meclocycline
Demeclocycline
Incyclinide
Methacycline
Dimethyl-chlortetracycline
6DM-CTC
Saracycline
TP-6076
TP-271
KBP-7072

Q & A

Q. What factorial design approaches optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer : Apply a Box-Behnken or central composite design to test variables like pH, co-solvents (e.g., PEG 400), and surfactants (e.g., Tween 80). Measure solubility via shake-flask method and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use response surface modeling to identify optimal conditions. Validate with in vivo bioavailability tests in rodent models .

Q. How should researchers design experiments to assess Cetocycline’s resistance development in bacterial populations?

  • Methodological Answer : Perform serial passage assays by exposing bacteria to sub-inhibitory Cetocycline concentrations over 20–30 generations. Monitor MIC increases and genomic mutations via whole-genome sequencing. Compare resistance rates to tetracycline analogs to evaluate cross-resistance risks. Use chemostat models to simulate environmental persistence of resistant strains .

Methodological Guidance for Data Analysis

Q. What statistical models are suitable for analyzing in vitro-in vivo correlations (IVIVC) of this compound release kinetics?

  • Methodological Answer : Use the Higuchi model for matrix-based formulations or the Korsmeyer-Peppas model to determine release mechanisms (Fickian vs. anomalous transport). For IVIVC, apply a two-stage approach: (1) fit in vitro dissolution data to a Weibull function, (2) correlate with in vivo absorption using deconvolution (e.g., Wagner-Nelson method). Validate with AIC/BIC criteria to select the best-fit model .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent ratio, temperature, pH). Characterize intermediates via FTIR and XRD to ensure consistency. Apply multivariate analysis (e.g., PCA) to raw material attributes and process variables to identify critical quality attributes (CQAs) .

Safety and Compliance

Q. What laboratory safety protocols are critical when handling this compound in antimicrobial studies?

  • Methodological Answer : Use NIOSH-approved N95 respirators during powder handling to prevent inhalation. Work in a Class II biosafety cabinet for bacterial culture studies. Decontaminate spills with 70% ethanol or 10% sodium hypochlorite. Monitor waste disposal per EPA guidelines for antibiotics to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetocycline hydrochloride
Reactant of Route 2
Cetocycline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.